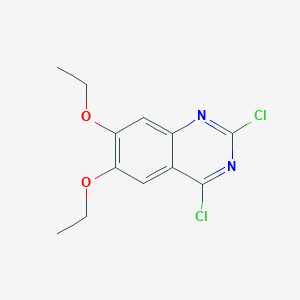

2,4-Dichloro-6,7-diethoxyquinazoline

描述

Historical Trajectory and Chemical Significance of Quinazoline (B50416) Ring Systems

The history of quinazoline chemistry dates back to the late 19th century, with its name first proposed in 1887. The parent compound, quinazoline (also known as 1,3-diazanaphthalene), was first synthesized in 1895. google.com Initially, research was driven by academic interest, but the discovery of naturally occurring quinazoline alkaloids with potent biological activities sparked significant interest in the scaffold. google.comscielo.org.mx Over 200 biologically active quinazoline alkaloids have been identified from various plants, microorganisms, and animals. google.com

The chemical significance of the quinazoline ring lies in its versatile reactivity and its ability to serve as a building block for a vast number of derivatives. The presence of two nitrogen atoms within the heterocyclic system influences its electronic properties, making it susceptible to various chemical transformations. The pyrimidine (B1678525) ring, in particular, can undergo nucleophilic substitution, especially when activated with leaving groups, while the benzene (B151609) ring is more susceptible to electrophilic substitution. google.com This dual reactivity allows for extensive functionalization and the creation of diverse chemical libraries for biological screening.

Structural Diversity and Isomeric Considerations within Quinazoline Chemistry

The fundamental quinazoline structure is a bicyclic aromatic system with the chemical formula C₈H₆N₂. biosynth.com It is isomeric with other diazanaphthalenes, where the nitrogen atoms are arranged differently within the fused ring system. These isomers include quinoxaline (B1680401) (1,4-diazanaphthalene), cinnoline (B1195905) (1,2-diazanaphthalene), and phthalazine (B143731) (2,3-diazanaphthalene). google.combiosynth.com

Further structural diversity arises from tautomerism and the introduction of substituents. For instance, the placement of an oxo group results in quinazolinone isomers, with 2(1H)-quinazolinone and 4(3H)-quinazolinone being the most common. chemicalbook.com The 4(3H)-quinazolinone core is particularly prevalent in many biologically active compounds. researchgate.net The potential for substitution on both the benzene and pyrimidine rings allows for a vast number of derivatives, each with potentially unique chemical and biological properties.

| Isomer Name | Nitrogen Positions |

| Quinazoline | 1 and 3 |

| Quinoxaline | 1 and 4 |

| Cinnoline | 1 and 2 |

| Phthalazine | 2 and 3 |

| Data sourced from multiple references. google.combiosynth.com |

Strategic Importance of Substituted Quinazolines in Chemical Biology and Medicinal Chemistry Research

Substituted quinazolines are of immense strategic importance due to their broad and potent pharmacological activities. The stability of the quinazoline nucleus has encouraged medicinal chemists to attach various bioactive moieties, leading to the discovery of compounds with applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents. chemicalbook.comresearchgate.net

Several clinically approved drugs feature the quinazoline core, demonstrating its therapeutic value. For example, prazosin (B1663645) and doxazosin (B1670899) are α1-adrenoceptor antagonists used to treat hypertension. biosynth.com Gefitinib (B1684475) and erlotinib (B232) are potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in targeted cancer therapy. google.comvjs.ac.vn The success of these drugs has cemented the quinazoline scaffold as a critical pharmacophore. Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2, 4, 6, and 7 are particularly crucial for modulating biological activity and target selectivity. biosynth.com

Structure

3D Structure

属性

CAS 编号 |

20197-81-3 |

|---|---|

分子式 |

C12H12Cl2N2O2 |

分子量 |

287.14 g/mol |

IUPAC 名称 |

2,4-dichloro-6,7-diethoxyquinazoline |

InChI |

InChI=1S/C12H12Cl2N2O2/c1-3-17-9-5-7-8(6-10(9)18-4-2)15-12(14)16-11(7)13/h5-6H,3-4H2,1-2H3 |

InChI 键 |

WVCHDLJGCKUCNT-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCC |

产品来源 |

United States |

Synthetic Methodologies for 2,4 Dichloro 6,7 Diethoxyquinazoline and Analogous Compounds

Foundational Synthetic Pathways to the Quinazoline (B50416) Core

The construction of the bicyclic quinazoline ring system is the initial and crucial phase in the synthesis of 2,4-dichloro-6,7-diethoxyquinazoline. This is typically achieved through cyclocondensation reactions or by utilizing precursors like 2-aminobenzamide (B116534).

Cyclocondensation reactions are a cornerstone in the formation of the quinazoline scaffold. These reactions typically involve the condensation of a substituted anthranilic acid derivative with a suitable one-carbon source, followed by cyclization. A common approach involves a three-component reaction using anthranilic acid, an amine, and an orthoester. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, often leading to faster reactions and improved yields. frontiersin.org For instance, the condensation of 2-(2-aminophenyl)benzimidazole with orthoesters can be efficiently carried out under microwave irradiation to form benzimidazo[1,2-c]-quinazolines. nih.gov

Various catalysts, including Brønsted acidic ionic liquids and Keggin-type heteropolyacids, have been employed to facilitate these reactions under milder, solvent-free conditions, aligning with the principles of green chemistry. researchgate.net One-pot synthesis procedures are particularly advantageous as they streamline the process and reduce waste. mdpi.com

2-Aminobenzamide and its derivatives are versatile and widely used precursors for the synthesis of quinazolin-4(3H)-ones, which are direct precursors to the target dichlorinated compound. These methods often involve the condensation of 2-aminobenzamide with aldehydes, orthoesters, or alcohols. nih.govresearchgate.net

The reaction of 2-aminobenzamides with aldehydes can be catalyzed by various agents, including copper salts and bis-sulfonated ionic liquids, often under aerobic conditions. acs.org Metal-free approaches have also been developed, utilizing catalysts like trifluoroacetic acid to promote the reaction between anthranilamides and ketoalkynes. nih.gov A notable method involves the oxidative cyclization of 2-aminobenzamide with alcohols, where the alcohol serves as the C1 source. researchgate.net For example, methanol, in the presence of a copper catalyst and a base like cesium carbonate, can be oxidized to formaldehyde (B43269) in situ, which then reacts with 2-aminobenzamide to form the quinazolinone ring. researchgate.net

| Precursor | Reagent | Catalyst/Conditions | Product Type |

| Anthranilic Acid | Orthoester, Amine | Brønsted Acidic Ionic Liquid | 3-Substituted Quinazolin-4(3H)-ones |

| 2-Aminobenzamide | Aldehyde | Copper Salts / Aerobic Oxidation | Quinazolin-4(3H)-ones |

| 2-Aminobenzamide | Alcohol (e.g., Methanol) | Copper catalyst, Base (Cs2CO3) | Quinazolin-4(3H)-ones |

| 2-Aminobenzamides | β-Ketoesters | Phosphorous Acid (H3PO3) | Quinazolin-4(3H)-ones |

Selective Functionalization Strategies for the Dichloro and Diethoxy Moieties

Once the quinazoline core, typically in the form of a quinazolin-2,4-dione, is synthesized, the next steps involve the introduction of the chloro and ethoxy groups at specific positions.

The conversion of the hydroxyl or keto groups at the C-2 and C-4 positions of the quinazoline ring to chloro groups is a critical step. This is typically achieved through a chlorination reaction using a strong chlorinating agent. A widely used method involves refluxing the 6,7-diethoxy-quinazolin-2,4-dione with phosphorus oxychloride (POCl3). google.com The reaction is often carried out in the presence of a tertiary amine base, such as N,N-dimethylaniline or N,N-diisopropylethylamine, which acts as a catalyst and neutralizes the hydrogen chloride byproduct. rsc.org Another approach utilizes a combination of triphenylphosphine (B44618) and trichloroisocyanuric acid for the chlorination of 4(3H)-quinazolinone. researchgate.net

The general procedure involves heating the quinazolin-2,4-dione with an excess of phosphorus oxychloride, often with a catalytic amount of a base, for several hours. google.com After the reaction is complete, the excess phosphorus oxychloride is removed, typically by distillation, and the reaction mixture is carefully poured into ice water to precipitate the 2,4-dichloroquinazoline (B46505) product. google.com

The introduction of the two ethoxy groups at the C-6 and C-7 positions of the benzene (B151609) ring portion of the quinazoline is typically accomplished early in the synthetic sequence, prior to the formation of the quinazoline ring itself. This involves starting with a precursor that already contains the diethoxy functionality, such as 3,4-diethoxy-6-nitrobenzoic acid, which can then be reduced and cyclized. While direct etherification of a pre-formed quinazoline core is less common for this specific substitution pattern, general aromatic etherification methods could theoretically be applied. These would typically involve nucleophilic aromatic substitution on a dihydroxyquinazoline precursor or a metal-catalyzed cross-coupling reaction.

Advanced Synthetic Techniques in Quinazoline Chemistry

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of quinazolines, often providing advantages in terms of efficiency, selectivity, and environmental impact. Microwave-assisted synthesis has been shown to significantly accelerate cyclocondensation and other reactions involved in forming the quinazoline core. frontiersin.orgnih.gov

Transition-metal-catalyzed reactions have also become prominent. For example, copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes provide a convenient route to 2-substituted quinazolines. organic-chemistry.org Ruthenium-catalyzed dehydrogenative and deaminative coupling reactions of 2-aminophenyl ketones and 2-aminobenzamides with amines offer an efficient synthesis of quinazoline and quinazolinone derivatives without the need for reactive reagents. acs.org Furthermore, palladium-catalyzed cascade reactions of 2-aminobenzonitriles with orthoesters and boronic acids have been developed for the synthesis of 4-arylquinazolines. organic-chemistry.org Metal-free approaches, such as those utilizing iodine catalysis or electrochemical methods, are also gaining traction due to their greener credentials. organic-chemistry.orgnih.gov

Catalytic Approaches (e.g., Transition Metal Catalysis, Photocatalysis)

Catalytic methods have become indispensable tools for the synthesis of quinazolines, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional synthetic routes. These approaches often streamline multi-step sequences into more atom-economical processes.

Transition Metal Catalysis

A diverse array of transition metals, including both precious and earth-abundant elements, have been employed to catalyze the formation of the quinazoline ring. These reactions frequently proceed via mechanisms such as C-H activation, acceptorless dehydrogenative coupling (ADC), and cascade or tandem reactions, which avoid the need for pre-functionalized substrates. mdpi.com

Manganese (Mn), Iron (Fe), and Cobalt (Co): Earth-abundant metals are gaining prominence for their low cost and reduced toxicity. Iron-catalyzed protocols, for instance, enable the acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides, producing only hydrogen and water as byproducts. frontiersin.org Similarly, manganese and cobalt complexes have been successfully used in ADC strategies to construct 2-substituted quinazolines from 2-aminobenzyl alcohols and either primary amides or nitriles. frontiersin.org

Copper (Cu): Copper catalysis is versatile, facilitating quinazoline synthesis through various pathways. One-pot tandem reactions involving (2-aminophenyl)methanols and aldehydes can be catalyzed by copper systems, often in combination with an oxidant like cerium nitrate. organic-chemistry.org Another strategy involves the copper-catalyzed dual oxidative benzylic C-H amination of methylarenes, reacting with 2-aminoarylketones and an ammonia (B1221849) source to form the quinazoline product. mdpi.com

Palladium (Pd), Ruthenium (Ru), and Iridium (Ir): Noble metals are highly effective catalysts. Palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a direct route to diverse quinazolines. organic-chemistry.org Ruthenium and Iridium catalysts are particularly efficient in dehydrogenative coupling reactions, such as the reaction between 2-aminophenyl ketones and amines to form the quinazoline core. organic-chemistry.org

The table below summarizes various transition metal-catalyzed approaches for the synthesis of quinazoline analogs.

| Catalyst System | Starting Materials | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| FeCl2·4H2O | (2-aminophenyl)methanols, Benzamides | Acceptorless Dehydrogenative Coupling | Atom-economical; H2 and H2O are the only byproducts. | frontiersin.org |

| Mn(I) complex | 2-aminobenzyl alcohols, Primary amides | Acceptorless Dehydrogenative Coupling | Utilizes an earth-abundant, non-toxic metal catalyst. | frontiersin.org |

| Co(OAc)2·4H2O | 2-aminoaryl alcohols, Nitriles | Dehydrogenative Cyclization | Provides an environmentally benign, one-pot synthesis. | organic-chemistry.org |

| Cu(OTf)2 | Amidines, DMSO/DMF | Oxidative Amination / C-C Formation | Uses DMSO as a one-carbon synthon. | frontiersin.org |

| Palladium Catalyst | 2-aminobenzonitriles, Aldehydes, Arylboronic acids | Three-Component Tandem Reaction | Allows for the synthesis of diverse, multi-substituted quinazolines. | organic-chemistry.org |

| Iridium Catalyst | 2-aminoarylmethanols, Amides/Nitriles | Acceptorless Dehydrogenative Coupling | High atom-economy and mild reaction conditions. | organic-chemistry.org |

Photocatalysis

Visible-light photocatalysis represents a modern, energy-efficient approach for organic synthesis. nih.gov In the context of quinazoline synthesis, this method can proceed under metal-free conditions, often using organic dyes as photosensitizers or sometimes without any catalyst at all. frontiersin.orgresearchgate.net These reactions leverage light energy to promote oxidative coupling and cyclization steps. For example, a one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate (B1210297) can be induced by visible light irradiation at room temperature to afford 2,4-disubstituted quinazolines. researchgate.net This approach is notable for eliminating the need for external oxidants and catalysts, aligning well with the principles of green chemistry. frontiersin.org

Green Chemistry Principles in Quinazoline Synthesis

The integration of green chemistry principles aims to reduce the environmental impact of chemical manufacturing by minimizing waste, avoiding hazardous substances, and improving energy efficiency. magnusconferences.com In quinazoline synthesis, these principles are manifested through several key strategies.

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Green alternatives include using water as a solvent or employing deep eutectic solvents (DES), which are biodegradable and have low toxicity. tandfonline.comresearchgate.net For instance, the synthesis of quinazolinone derivatives has been successfully performed in a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.com

Energy-Efficient Methodologies: Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often increasing product yields compared to conventional heating. nih.govnih.govresearchgate.net This technique provides rapid and uniform heating, accelerating the synthesis of quinazoline and quinazolinone derivatives from starting materials like 2-aminobenzophenones and ammonium acetate under solvent-free conditions. frontiersin.org

Catalyst Reusability: The development of recyclable catalysts is a core tenet of green chemistry. Heterogeneous catalysts, such as copper supported on magnetic graphene oxide nanoparticles, have been designed for the synthesis of quinazoline derivatives. nih.govresearchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity, reducing waste and cost. nih.govresearchgate.net

Atom Economy and Multi-Component Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.gov Many modern quinazoline syntheses, particularly those catalyzed by iodine or transition metals, are designed as one-pot, multi-component reactions that build molecular complexity efficiently while minimizing waste. frontiersin.org

The table below highlights the application of various green chemistry techniques in the synthesis of quinazoline derivatives.

| Green Chemistry Principle | Methodology/Technique | Example Application | Advantages | Reference |

|---|---|---|---|---|

| Alternative Solvents | Deep Eutectic Solvents (DES) | Synthesis of 3-substituted-quinazolin-4(3H)-ones from benzoxazinone (B8607429) and amines in choline chloride:urea. | Biodegradable, low toxicity, avoids volatile organic compounds. | tandfonline.comresearchgate.net |

| Energy Efficiency | Microwave Irradiation (MWI) | Solvent-free synthesis of quinazolines from 2-aminobenzophenones, aldehydes, and ammonium acetate. | Drastically reduced reaction times (minutes vs. hours), often higher yields. | frontiersin.orgnih.gov |

| Recyclable Catalysts | Magnetic Nanoparticle Support | Copper immobilized on magnetic graphene oxide (GO@Fe3O4) for one-pot synthesis of quinazolines. | Catalyst is easily recovered with a magnet and can be reused for multiple cycles. | nih.govresearchgate.net |

| Atom Economy | One-Pot Multi-Component Reactions | Iodine-catalyzed reaction of o-aminoarylketones, aldehydes, and NH4OAc. | High efficiency, minimizes waste by incorporating multiple reactants in a single step. | frontiersin.org |

| Use of Benign Reagents | Molecular Oxygen as Oxidant | Iodine-catalyzed amination of 2-aminobenzaldehydes with benzylamines using O2. | Avoids the use of toxic or hazardous chemical oxidants. | organic-chemistry.org |

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, utilizing microreactors or packed-bed reactors, is an emerging technology that offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and process control. mdpi.comscispace.com By conducting reactions in a continuously flowing stream, this technology allows for precise control over parameters like temperature, pressure, and residence time, leading to improved yields and purity. organic-chemistry.org

While specific protocols for the continuous flow synthesis of this compound are not yet widely documented, the application of this technology to other nitrogen-containing heterocycles demonstrates its immense potential for quinazoline synthesis. mdpi.comresearchgate.net For example, the synthesis of tetrazoles from nitriles and sodium azide, a reaction that can be hazardous in batch due to the formation of hydrazoic acid, has been rendered much safer in a continuous-flow microreactor. scispace.com Similarly, pyridine (B92270) N-oxides have been produced with high efficiency and safety using a packed-bed microreactor, which operated continuously for over 800 hours without loss of catalyst activity. organic-chemistry.org

The key benefits of applying flow chemistry to quinazoline synthesis would include:

Enhanced Safety: Handling potentially hazardous reagents is safer as only small volumes are reacting at any given moment.

Rapid Optimization: Reaction conditions can be screened and optimized quickly by simply adjusting flow rates and temperature.

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors.

Given these advantages, the development of continuous synthesis protocols for key quinazoline intermediates and final products is a logical and promising direction for future research.

Synthetic Challenges and Opportunities for Novel Quinazoline Analogs

Despite significant advances, the synthesis of quinazoline derivatives still presents challenges that provide fertile ground for innovation. Traditional methods for creating the quinazoline core, such as the condensation of anthranilic acid derivatives with formamide (B127407) synthons, often require harsh conditions, long reaction times, and may proceed in multiple steps with modest yields. researchgate.netekb.eg

Synthetic Challenges:

Harsh Reaction Conditions: Classical methods, including the conversion of quinazolinediones to dichlorinated intermediates like this compound, often employ aggressive reagents like phosphorus oxychloride (POCl₃) at high temperatures, which can limit functional group compatibility.

Limited Substrate Scope: Some synthetic routes are limited by the electronic properties of the starting materials, with electron-donating or electron-withdrawing groups affecting reaction efficiency and yields. mdpi.com

Regioselectivity: The synthesis of unsymmetrically substituted quinazolines can be challenging, often requiring multi-step, protecting-group-dependent strategies to control the position of functional groups.

Opportunities for Novel Analogs:

The limitations of older methods have spurred the development of powerful new strategies that open up vast opportunities for creating novel quinazoline analogs with enhanced structural diversity.

C-H Functionalization: Transition metal-catalyzed C-H functionalization has emerged as a transformative strategy. bohrium.comrsc.org This approach allows for the direct attachment of new functional groups (e.g., aryl, alkyl, amino, or alkoxy groups) to the quinazoline core without the need for pre-existing handles like halides. researchgate.net This enables the late-stage diversification of complex molecules, providing rapid access to libraries of novel analogs for biological screening. bohrium.comrsc.org

Multicomponent Reactions (MCRs): As mentioned, MCRs provide an efficient pathway to complex quinazoline structures from simple, readily available starting materials in a single operation. nih.govrsc.org A four-component reaction between anilines, aldehydes, and ammonium iodide, for example, allows for the direct functionalization of the C-H bond ortho to the amino group under metal-free conditions to construct the quinazoline ring. rsc.org

Hybrid Pharmacophores: There is significant opportunity in the design of hybrid molecules that combine the quinazoline scaffold with other known pharmacologically active moieties (e.g., thiazole, benzimidazole, oxadiazole). rsc.org These hybrid analogs can exhibit synergistic or novel biological activities by interacting with multiple biological targets. The development of efficient and modular synthetic strategies is key to exploring this vast chemical space. rsc.org

These modern synthetic opportunities allow chemists to move beyond traditional substitution patterns and explore new regions of chemical space, facilitating the discovery of next-generation quinazoline-based compounds.

Chemical Reactivity and Derivatization of 2,4 Dichloro 6,7 Diethoxyquinazoline

Nucleophilic Aromatic Substitution Reactions at the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is the most prominent reaction pathway for this compound. The carbon at the 4-position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the carbon at the 2-position. nih.govresearchgate.net This heightened reactivity is a well-documented phenomenon in 2,4-dichloroquinazoline (B46505) systems and is attributed to the electronic influence of the ring nitrogen atoms. researchgate.netnih.gov This inherent regioselectivity is a cornerstone of its synthetic utility, allowing for controlled, stepwise derivatization.

The selective replacement of the C4-chlorine with various amines is a widely used strategy to generate libraries of 4-aminoquinazoline derivatives for biological screening and structure-activity relationship (SAR) studies. nih.gov These reactions typically proceed under mild conditions, such as refluxing in an alcohol solvent like isopropanol, often with a base to neutralize the HCl byproduct. researchgate.netderpharmachemica.com A wide array of nucleophiles, including anilines, benzylamines, and aliphatic amines, have been shown to react regioselectively at the C4 position. nih.gov This initial amination leaves the C2-chlorine intact for subsequent modifications, enabling the creation of 2,4-disubstituted quinazolines.

The reaction of 2,4-dichloro-6,7-diethoxyquinazoline's methoxy (B1213986) analogue with various anilines exemplifies this selective process, yielding 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. researchgate.netderpharmachemica.com

Table 1: Examples of Regioselective Amination at the C4 Position

| Amine Nucleophile | Reaction Conditions | Product Type |

|---|---|---|

| Aniline (B41778) Derivatives | Reflux in Isopropanol, 6h | 2-Chloro-4-(arylamino)-6,7-diethoxyquinazoline |

| Benzylamines | THF, Et3N, room temp. | 2-Chloro-4-(benzylamino)-6,7-diethoxyquinazoline |

| Aliphatic Amines | THF, room temp., 0.5-3h | 2-Chloro-4-(alkylamino)-6,7-diethoxyquinazoline |

Structural diversity can be further enhanced by reacting this compound with oxygen and sulfur nucleophiles. Similar to amination, these reactions preferentially occur at the more reactive C4 position.

Alkoxylation, the substitution of a chlorine atom with an alkoxy group, can be achieved using sodium alkoxides in an alcohol solvent. For instance, reaction with sodium methoxide (B1231860) would yield 2-chloro-4-methoxy-6,7-diethoxyquinazoline. Thiolation follows a similar pattern, where treatment with a thiol, often in the presence of a base like sodium hydride, results in selective substitution at the C4 position. nih.gov For example, reacting 2,4,7-trichloroquinazoline (B1295576) with isopropyl thiol and sodium hydride in THF selectively yields the 4-thioether product. nih.gov These reactions introduce different functionalities and physicochemical properties into the quinazoline (B50416) scaffold, which is crucial for tuning the molecule's biological activity and pharmacokinetic profile.

Modifications and Functionalization of the Diethoxy-Substituted Benzene (B151609) Moiety

While the pyrimidine ring is the primary site of reactivity, the diethoxy-substituted benzene moiety can also be functionalized, although this generally requires different reaction types than the SNAr reactions at C2 and C4. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can potentially introduce substituents onto the benzene ring. For example, nitration of related quinazolinone systems using nitric and sulfuric acid has been shown to add a nitro group to the benzene portion of the molecule. researchgate.net Such modifications can influence the electronic properties and steric profile of the entire molecule, impacting its interaction with biological targets.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Derivatization

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for forming carbon-carbon bonds, enabling the introduction of a wide variety of aryl, vinyl, and alkynyl groups onto the quinazoline core. nih.gov These reactions also exhibit regioselectivity, with the C4 position being the preferred site for the initial coupling under milder conditions. nih.govnih.gov

Suzuki Coupling: This reaction pairs the chloroquinazoline with an aryl or heteroaryl boronic acid. nih.govmdpi.com It is a versatile method for creating biaryl structures. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a base (e.g., Na₂CO₃ or K₂CO₃), and is often carried out in a solvent mixture like DME/water or dioxane/water. nih.govmdpi.com

Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the chloroquinazoline with a terminal alkyne. beilstein-journals.orglibretexts.org It is co-catalyzed by palladium and copper(I) salts (e.g., CuI) in the presence of an amine base. organic-chemistry.orgwikipedia.org This method is instrumental in synthesizing arylalkynes.

Heck Reaction: The Heck reaction involves the coupling of the chloroquinazoline with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction uses a palladium catalyst and a base. wikipedia.org

For 2,4-dichloroquinazolines, an initial cross-coupling reaction can be directed to the C4 position. A second, different coupling reaction can then be performed at the C2 position, often under more forcing conditions (e.g., higher temperatures), to create highly complex, trisubstituted quinazolines. nih.gov

Table 2: Typical Conditions for Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(OAc)₂, PPh₃ | Na₂CO₃ | DME / Water |

| Sonogashira | Terminal Alkyne | Pd(0) complex, CuI | Amine Base (e.g., Et₃N) | THF or DMF |

| Heck | Alkene | Pd(0) or Pd(II) catalyst | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Strategies for Generating Libraries of Quinazoline Derivatives for Research

The predictable regioselectivity of this compound makes it an ideal starting material for combinatorial chemistry and the generation of large libraries of derivatives for high-throughput screening. nih.gov A common and effective strategy involves a multi-step synthetic sequence:

Step 1: C4 Diversification: A diverse set of amines, alcohols, or thiols are reacted with the 2,4-dichloroquinazoline core in parallel to generate a library of 2-chloro-4-substituted intermediates via nucleophilic aromatic substitution. derpharmachemica.comnih.gov Alternatively, a variety of boronic acids can be used in Suzuki couplings to introduce diverse aryl or heteroaryl groups at the C4 position.

Step 2: C2 Diversification: Each of the 2-chloro intermediates from the first step is then subjected to a second reaction to modify the C2 position. This can involve a more forcing nucleophilic substitution with a different set of amines or a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Suzuki) with a second library of building blocks. nih.gov

This two-step, divergent approach allows for the exponential generation of a large number of unique compounds from a small set of starting materials, facilitating the exploration of chemical space around the quinazoline scaffold to identify novel therapeutic agents. semanticscholar.org

Mechanistic Investigations of Biological Interactions and Molecular Target Identification

Elucidation of Specific Molecular Targets and Binding Site Interactions

Derivatives originating from the 2,4-dichloro-6,7-diethoxyquinazoline core are designed to interact with specific molecular targets, primarily protein kinases, which are pivotal in cellular signaling pathways. The di-ethoxy groups at the 6- and 7-positions are a common feature in many potent kinase inhibitors, contributing to favorable binding within the ATP-binding pocket of these enzymes. biorxiv.orgbiorxiv.org

The quinazoline (B50416) core is a "privileged structure" in the development of kinase inhibitors. nih.govnih.gov Analogs derived from this compound are particularly prominent as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a member of the tyrosine kinase family. nih.govekb.eg These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the signaling cascade that leads to cell proliferation. ekb.egnih.gov The 6,7-diethoxy substitution pattern is known to be compatible with good inhibitory activity. biorxiv.org For instance, the derivative 4-(3-bromoanilino)-6,7-diethoxyquinazoline was identified as a highly potent inhibitor of EGFR tyrosine kinase with an IC50 value of 0.006 nM. amazonaws.com

The general mechanism involves the quinazoline nitrogen (N-1) forming a key hydrogen bond with a conserved methionine residue (Met793 in EGFR) in the hinge region of the kinase's ATP-binding site. nih.govresearchgate.net The aniline (B41778) group, typically attached at the C-4 position after displacing one of the chlorine atoms, extends into a hydrophobic pocket, further stabilizing the interaction. frontiersin.org The 6,7-diethoxy groups occupy a region near the entrance of the ATP-binding cleft. nih.gov

Beyond EGFR, quinazoline derivatives have been investigated as inhibitors of other tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). nih.govcu.edu.eg Modifications to the core structure allow for the development of dual or multi-tyrosine kinase inhibitors. nih.govmdpi.com

Additionally, the quinazoline scaffold has been explored for targeting other enzyme families, such as Poly (ADP-ribose) polymerases (PARPs). nih.gov Specifically, quinazolinone analogs have demonstrated inhibitory activity against PARP10 by interacting with the nicotinamide (B372718) binding site. ijmphs.comnih.gov Docking studies suggest these inhibitors form hydrogen bonds with key residues like Gly888 and Ser927 and engage in π-stacking with Tyr919 and Tyr932 within the PARP10 active site. nih.gov

| Compound Name | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| 4-(3-bromoanilino)-6,7-diethoxyquinazoline | EGFR Tyrosine Kinase | 0.006 nM |

| 4-(3-bromoanilino)-6,7-dimethoxyquinazoline | EGFR Tyrosine Kinase | 0.025 nM |

| Gefitinib (B1684475) (reference) | EGFR Tyrosine Kinase | 38.9 nM |

| Lapatinib (reference) | EGFR Tyrosine Kinase | 27.06 nM |

| Compound 7i (6-arylureido-4-anilinoquinazoline derivative) | EGFR Tyrosine Kinase | 17.32 nM |

Binding analysis confirms that quinazoline-based inhibitors derived from the this compound scaffold occupy the ATP-binding pocket of kinases like EGFR. ekb.egnih.gov The interaction is characterized by high affinity and specificity. nih.gov The binding mode is stabilized by a combination of hydrogen bonds, primarily with the hinge region, and hydrophobic interactions. frontiersin.orgnih.gov

While most quinazoline derivatives act as direct competitive inhibitors at the ATP-binding site, the potential for allosteric modulation has also been explored. Allosteric inhibitors can offer higher selectivity by binding to sites other than the highly conserved ATP pocket. For example, EAI045 is an allosteric inhibitor that targets mutant EGFR by binding to a pocket created by the T790M mutation, a common mechanism of resistance to first-generation inhibitors. ekb.eg Computational studies and binding analyses are crucial for identifying and characterizing such alternative binding modes. nih.gov

Mutational analysis has been instrumental in understanding the precise interactions between quinazoline inhibitors and their target kinases, particularly in the context of drug resistance. ekb.eg The development of resistance to first-generation EGFR inhibitors like gefitinib and erlotinib (B232) is often caused by mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation. mdpi.com This mutation involves the substitution of a threonine with a bulkier methionine residue, which sterically hinders the binding of the inhibitor while increasing the receptor's affinity for ATP. nih.govmdpi.com

Second and third-generation inhibitors have been developed from quinazoline scaffolds to overcome this resistance. These newer agents are designed to form a covalent bond with a cysteine residue (Cys797) near the ATP-binding site, leading to irreversible inhibition that is less affected by the T790M mutation. nih.gov Studies comparing the binding affinity of inhibitors to wild-type versus mutant forms of EGFR (e.g., L858R, T790M) are essential for validating their efficacy and mechanism of action. researchgate.netekb.eg Molecular dynamics simulations on mutant enzymes have revealed that residues like Met793 remain key for hydrogen bond interactions, even in resistant forms of the enzyme. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of inhibitors derived from the this compound scaffold. These studies involve systematically modifying different parts of the molecule and assessing the impact on biological activity. nih.govmdpi.com

The substitution pattern on the quinazoline core and its appended moieties significantly influences biological activity.

At the C-4 Position : The chlorine atom at the C-4 position is highly reactive and typically displaced by an aniline or aryloxy group. amazonaws.com The nature of this aniline substituent is critical for potency and selectivity. Small, lipophilic groups like chloro- or bromo-substituents, particularly at the meta-position of the aniline ring, generally increase inhibitory activity against EGFR. nih.govamazonaws.com For instance, 4-(3-bromoanilino)-6,7-diethoxyquinazoline is one of the most potent EGFR inhibitors identified. amazonaws.com

At the C-6 and C-7 Positions : The 6,7-diethoxy groups are favorable for activity. biorxiv.org Research comparing dimethoxy and diethoxy substitutions has shown that the bulkier diethoxy groups can lead to a slight deviation of the quinazoline core in the active site, resulting in stronger hydrogen bonds with the hinge region. nih.gov The presence of bulky substituents at these positions can enhance potency. mdpi.com Attaching solubilizing groups or moieties capable of forming additional interactions at these positions is a common strategy to improve drug properties. nih.gov

At other positions : Substitution with small hydrophobic groups at the C-2 position can also be tolerated and may improve cellular permeability. nih.gov Conversely, introducing hydrophilic groups at certain positions, such as on a lateral benzene (B151609) ring at C-6, can lead to decreased activity. nih.gov

The side chains attached to the quinazoline scaffold, especially at the C-4 and C-6/C-7 positions, are crucial for modulating target affinity and selectivity.

C-4 Side Chains : The aniline group at C-4 is a key determinant of activity. Modifications here can switch the selectivity between different kinases. For example, urea-substituted aryloxyquinazolines have shown significantly higher activity against VEGFR-2 compared to their anilinoquinazoline (B1252766) counterparts. mdpi.com

C-6/C-7 Side Chains : The alkoxy groups at C-6 and C-7 are pivotal. Replacing a piperazine (B1678402) ring with a morpholine (B109124) or piperidine (B6355638) at the C-7 side chain has been shown to result in less potent EGFR inhibitors. nih.gov Conversely, incorporating a 4-methyl-piperazine-containing residue can enhance EGFR inhibitory activity due to its ability to form ionic bonds with carboxyl residues in the target's structure. nih.gov For multi-kinase inhibitors, side chains at the 7-position can form hydrophobic contacts with residues that enhance inhibition of certain targets, such as FLT3, while their removal can confer selectivity for other kinases like AURKA. nih.gov The length and composition of linkers attaching functional groups at the C-7 position also play a role; longer chain linkers have been found to be favorable for dual EGFR/VEGFR2 inhibition. nih.gov

Despite a comprehensive search for scientific literature, no research or data was found specifically pertaining to the chemical compound “this compound” that would allow for the generation of an article based on the provided outline. The requested sections on mechanistic investigations, cellular pathway modulation, pharmacodynamic studies, and multi-targeting approaches require specific experimental data that is not available in the public domain for this exact compound.

Searches for this compound did not yield any studies detailing its interactions with biological systems. Consequently, there is no information on its effects on signal transduction cascades, cellular proliferation, or apoptosis in in vitro models. Similarly, no preclinical animal studies were found that would provide insight into its pharmacodynamics, target engagement, distribution, or metabolic profile. Furthermore, the concept of its use in multi-targeting or polypharmacology approaches remains unexplored in the available literature.

It is important to note that while information exists for a structurally similar compound, 2,4-Dichloro-6,7-dimethoxyquinazoline (B120542), the strict focus of the request on the diethoxy variant prevents the inclusion of this related data. Scientific accuracy demands that information not be extrapolated from one compound to another, as small structural changes, such as the difference between a methoxy (B1213986) and an ethoxy group, can lead to significant differences in biological activity.

Therefore, due to the absence of any published research on "this compound," it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the user's specific outline and content requirements.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Investigations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For quinazoline (B50416) derivatives, DFT has been used to compute various molecular properties. For instance, a study on 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) utilized DFT with the B3LYP/6-311++G(d,p) basis set to optimize the molecular geometry and analyze its vibrational and electronic properties. researchgate.net

Such analyses typically involve the calculation of:

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Frequencies: Predicting infrared and Raman spectra to complement experimental characterization.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP surface map reveals the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net

These quantum chemical investigations provide a foundational understanding of a molecule's intrinsic properties, which is essential for predicting its behavior in chemical reactions and biological systems.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand how a ligand, such as a derivative of 2,4-Dichloro-6,7-diethoxyquinazoline, might interact with a biological target, typically a protein.

In studies involving quinazoline scaffolds, molecular docking has been instrumental in identifying potential therapeutic targets and elucidating binding modes. For example, 2,4-dichloro-6,7-dimethoxyquinazoline derivatives have been docked against various protein targets to predict their binding affinity and interactions. One study showed a strong binding affinity of a derivative with acetylcholinesterase (AChE), suggesting its potential in Alzheimer's disease therapy. researchgate.net Another docking study on a different quinazoline derivative against a liver cancer protein marker also indicated significant binding interactions. researchgate.net

The key outputs of molecular docking simulations include:

Binding Affinity: A score that estimates the strength of the interaction between the ligand and the target, often expressed in kcal/mol.

Binding Pose: The predicted conformation and orientation of the ligand within the active site of the protein.

Intermolecular Interactions: Identification of specific interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.

| Derivative Studied | Target Protein | Binding Affinity (kcal/mol) | Key Interactions Noted |

| 4-Methoxychalcone (related structure) | Acetylcholinesterase (AChE) | -9.8 | Not specified |

| 2H2BBH (related structure) | MLL3 (liver cancer marker) | -7.9 | Multiple stabilizing interactions |

| Quinazoline derivative C3 | Not specified | -7.30 | High interaction potential |

This table presents data from studies on compounds structurally related to the quinazoline scaffold to illustrate the application of molecular docking.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. Following molecular docking, MD simulations are often employed to assess the stability of the predicted ligand-protein complex and to study the dynamics of their interaction.

For quinazoline derivatives, MD simulations have been used to confirm the stability of docked complexes. researchgate.net Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure over time. A stable RMSD value suggests that the complex has reached equilibrium and is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the protein and ligand. researchgate.net

These simulations provide a more realistic representation of the biological environment and can reveal important dynamic aspects of ligand-target recognition that are not captured by static docking studies.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity or property.

For quinazoline-based compounds, QSAR studies are crucial for optimizing their therapeutic potential. By identifying the key structural features that contribute to a desired biological activity, QSAR models can guide the design of new, more potent analogs. nih.gov Molecular representations in these models can be 2D, based on topological information, or 3D, incorporating conformational information. nih.gov

The process typically involves:

Dataset Curation: Assembling a set of compounds with known activities or properties.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic).

Model Building: Using statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms to develop the QSAR/QSPR model.

Model Validation: Rigorously testing the model's predictive ability using internal and external validation sets.

Pharmacophore Generation and Virtual Screening Methodologies

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.com Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's active site (structure-based). mdpi.com

Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening. mdpi.comnih.gov This allows for the rapid identification of novel compounds that are likely to be active at the target of interest. For the quinazoline scaffold, pharmacophore-based virtual screening is a powerful strategy for discovering new lead compounds for various therapeutic areas. researchgate.netmdpi.com

The key features of a pharmacophore model include:

Hydrogen bond acceptors and donors

Hydrophobic regions

Aromatic rings

Positive and negative ionizable groups

Exclusion volumes to represent steric restrictions mdpi.com

This methodology is particularly useful for scaffold hopping, where it can identify new chemical skeletons that fit the pharmacophore and may have improved properties over existing compounds. mdpi.com

In Silico Prediction of ADMET Properties (Excluding Clinical Pharmacokinetics)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico ADMET prediction models are used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicity profiles, thereby reducing the likelihood of late-stage failures. researchgate.net

For quinazoline derivatives, various computational tools and web servers can be used to predict a wide range of ADMET properties. researchgate.netresearchgate.netnih.gov These predictions are based on the molecule's structure and physicochemical properties.

| ADMET Property | Description | Relevance in Drug Discovery |

| Absorption | Prediction of properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. | Determines how well a compound is absorbed into the bloodstream and whether it can reach its target in the central nervous system. |

| Distribution | Estimation of parameters such as plasma protein binding and volume of distribution. | Affects the amount of free drug available to interact with the target. |

| Metabolism | Prediction of interactions with cytochrome P450 (CYP) enzymes, which are major drug-metabolizing enzymes. | Helps to identify potential drug-drug interactions and metabolic liabilities. |

| Excretion | Prediction of clearance pathways and half-life. | Influences the dosing regimen of a drug. |

| Toxicity | Prediction of various toxicity endpoints such as hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), and mutagenicity. | Crucial for assessing the safety profile of a compound. |

Studies on related quinazoline compounds have shown favorable predicted pharmacokinetics, including good BBB permeability and high intestinal absorption, supporting their potential as drug candidates. researchgate.net

Chemoinformatics and Data Mining for Quinazoline-Based Chemical Space Exploration

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Data mining techniques are applied to explore the vast chemical space of quinazoline-based compounds, identifying patterns and relationships that can guide drug discovery efforts.

This exploration can involve:

Library Design: Designing combinatorial libraries of quinazoline derivatives with desired properties and diversity.

Similarity Searching: Identifying compounds with similar structures or properties to a known active compound.

Clustering and Classification: Grouping compounds based on their structural features or predicted activities to understand structure-activity landscapes.

Analysis of High-Throughput Screening Data: Mining large datasets from experimental screens to identify hits and prioritize them for further investigation.

By applying chemoinformatics and data mining, researchers can systematically explore the chemical space around the quinazoline scaffold, uncovering novel structural motifs and identifying promising new areas for therapeutic intervention.

Advanced Analytical and Spectroscopic Characterization in Research Applications

X-ray Crystallography for Ligand-Protein Complex Structural Elucidation

No crystal structures of 2,4-Dichloro-6,7-diethoxyquinazoline, either alone or in a complex with a protein, have been reported in the searched literature.

High-Resolution NMR Spectroscopy for Solution-State Conformation and Interactions

Specific high-resolution NMR data (¹H NMR, ¹³C NMR, NOESY, etc.) detailing the solution-state conformation and interactions of this compound are not available.

Mass Spectrometry for Mechanistic Metabolite Identification in Research Samples

There are no published studies on the metabolism of this compound, and therefore, no data on its metabolites identified through mass spectrometry.

Surface Plasmon Resonance and Isothermal Titration Calorimetry for Binding Kinetics and Thermodynamics

No research was found that employed Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to investigate the binding kinetics and thermodynamics of this compound with any biological target.

Advanced Chromatographic Techniques for Purity and Isolation in Research (Not basic ID)

While general chromatographic principles would apply, no specific advanced chromatographic methods for the purity assessment or isolation of this compound in a research context have been described.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Quinazoline (B50416) Analogs with Enhanced Specificity

The rational design of new chemical entities with improved therapeutic profiles is a cornerstone of modern drug discovery. For 2,4-dichloro-6,7-diethoxyquinazoline, its structure serves as a valuable template for creating next-generation analogs with heightened specificity for their biological targets. The dichloro substitutions at the 2 and 4 positions of the quinazoline ring are particularly amenable to regioselective nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This allows for the systematic and controlled introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships (SAR).

Future research will likely focus on leveraging this reactivity to synthesize libraries of novel derivatives. By reacting this compound with a diverse range of amines, alcohols, and thiols, medicinal chemists can generate a multitude of analogs. These compounds can then be screened against various biological targets to identify molecules with improved potency and selectivity. For instance, modifications at the 4-position have been shown to be crucial for the activity of many quinazoline-based inhibitors of receptor tyrosine kinases (RTKs). mdpi.com

The 6,7-diethoxy groups also play a significant role in the pharmacological profile of quinazoline derivatives. These alkoxy moieties can influence the electronic properties of the quinazoline ring system and provide additional points of interaction with biological targets. Furthermore, they can impact the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability, which are critical for drug development. The strategic modification of these groups, or their replacement with other substituents, could lead to the discovery of compounds with optimized pharmacokinetic and pharmacodynamic properties.

The table below illustrates the potential for diversification of the this compound scaffold.

| Position of Modification | Potential Modifying Groups | Desired Outcome |

| C4 | Anilines, piperazines, aliphatic amines | Enhanced target binding and specificity |

| C2 | Amino acids, heterocyclic amines | Improved solubility and novel interactions |

| C6, C7 | Alternative alkoxy groups, alkyl groups | Modulation of pharmacokinetics |

Exploration of Novel Biological Targets and Therapeutic Research Areas (Preclinical Focus)

The quinazoline core is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. mdpi.comwisdomlib.org This suggests that derivatives of this compound could be explored for a wide range of therapeutic applications. While much of the historical focus has been on kinase inhibition for cancer therapy, emerging preclinical research is unveiling new potential biological targets for this class of compounds.

Future preclinical studies should aim to screen libraries of compounds derived from this compound against a diverse panel of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. For example, certain quinazoline derivatives have shown inhibitory activity against poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair, making it a promising target for cancer therapy. nih.gov The development of novel PARP inhibitors from the this compound scaffold could offer new treatment options for cancers with specific DNA repair deficiencies.

Moreover, the anti-inflammatory properties of quinazoline derivatives warrant further investigation. mdpi.com By designing and synthesizing novel analogs of this compound, researchers could identify compounds that selectively modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or various cytokines. Such compounds could have therapeutic potential for a range of inflammatory conditions.

The following table summarizes potential novel therapeutic areas for derivatives of this compound.

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | PARP-1, other DNA repair enzymes | Potential for synthetic lethality in certain cancers. nih.gov |

| Inflammatory Diseases | COX enzymes, cytokine signaling pathways | Broad anti-inflammatory potential of the quinazoline scaffold. mdpi.com |

| Infectious Diseases | Bacterial or viral enzymes | Known antimicrobial and antiviral activities of quinazolines. mdpi.com |

| Neurological Disorders | Receptors and enzymes in the CNS | Potential to cross the blood-brain barrier and modulate neuronal function. wisdomlib.org |

Application of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can analyze vast datasets to identify patterns and make predictions that would be difficult or impossible for human researchers to discern. In the context of this compound, AI and ML can be applied in several key areas to accelerate the discovery of new drug candidates.

One major application is in the prediction of the biological activity of novel quinazoline analogs. By training ML models on existing datasets of quinazoline derivatives and their corresponding biological activities, it is possible to develop predictive models that can estimate the potency and selectivity of new, unsynthesized compounds. This in silico screening can help to prioritize which molecules to synthesize and test in the laboratory, saving significant time and resources. nih.gov

AI can also be used to design novel quinazoline derivatives with desired properties. Generative models can be trained on the chemical space of known active compounds to propose new molecules that are likely to have high activity and favorable drug-like properties. These models can explore a much larger and more diverse chemical space than traditional medicinal chemistry approaches, potentially leading to the discovery of truly innovative drug candidates.

Furthermore, AI and ML can be used to analyze complex biological data, such as from high-throughput screening or multi-omics studies, to identify novel biological targets for quinazoline-based drugs. By identifying correlations between the activity of quinazoline derivatives and specific cellular pathways or disease states, these computational approaches can help to elucidate the mechanism of action of these compounds and suggest new therapeutic applications.

Development of Quinazoline-Based Chemical Probes for Biological System Interrogation

Chemical probes are small molecules that are used to study the function of proteins and other biological macromolecules in their native environment. The development of chemical probes based on the this compound scaffold could provide valuable tools for basic research and drug discovery. The versatility of the quinazoline core allows for the incorporation of various reporter groups, such as fluorescent dyes or affinity tags, without significantly compromising the biological activity of the parent molecule. nih.govacs.org

For example, by attaching a fluorescent group to a quinazoline derivative that is known to bind to a specific protein, researchers can create a fluorescent probe that can be used to visualize the localization and dynamics of that protein within living cells. nih.gov This can provide valuable insights into the protein's function and its role in disease. The development of such probes often involves a modular design, where the quinazoline pharmacophore is responsible for target recognition, and a separate domain is used for visualization. acs.orgnih.gov

Quinazoline-based probes can also be used for target identification and validation. By immobilizing a quinazoline derivative on a solid support, it can be used as an affinity matrix to pull down its binding partners from a cell lysate. Identification of these binding partners can reveal the biological targets of the quinazoline compound and suggest new therapeutic opportunities.

Interdisciplinary Approaches and Collaborative Research Initiatives in Quinazoline Science

The future of quinazoline research, including that focused on this compound, will increasingly rely on interdisciplinary approaches and collaborative research initiatives. The complexity of drug discovery and development requires expertise from a wide range of scientific disciplines, including medicinal chemistry, chemical biology, computational science, and pharmacology.

Collaborations between academic research groups and pharmaceutical companies can help to bridge the gap between basic research and clinical development. Academic labs are often at the forefront of discovering new biological targets and developing novel chemical methodologies, while pharmaceutical companies have the resources and expertise to advance promising compounds through preclinical and clinical testing.

Furthermore, the integration of computational and experimental methods will be crucial for success. frontiersin.org Computational chemists and data scientists can work alongside medicinal chemists and biologists to design and prioritize new quinazoline analogs, while experimentalists can provide the data needed to validate and refine the computational models. This iterative cycle of design, synthesis, testing, and analysis will be essential for accelerating the pace of drug discovery in the field of quinazoline science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。